N-ethyl-3-(trifluoromethyl)pyridin-2-amine
Overview
Description
N-ethyl-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring.
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . They are thought to interact with various targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known to exhibit their biological activities through their interaction with various targets . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to their interaction with these targets .
Biochemical Pathways
Tfmp derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple targets .
Pharmacokinetics
The presence of the fluorine atom and the pyridine moiety in tfmp derivatives can significantly impact their chemical reactivity, physico-chemical behavior, and biological activity , which may influence their ADME properties.
Result of Action
Tfmp derivatives are known to exhibit various biological activities due to their interaction with multiple targets .
Preparation Methods
The synthesis of N-ethyl-3-(trifluoromethyl)pyridin-2-amine typically involves several steps. One common method is the nucleophilic substitution reaction where a trifluoromethyl group is introduced into the pyridine ring. This can be achieved using reagents such as trifluoromethylsilane or sodium trifluoroacetate . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-ethyl-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-3-(trifluoromethyl)pyridine N-oxide, while reduction could produce this compound derivatives .
Scientific Research Applications
N-ethyl-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
N-ethyl-3-(trifluoromethyl)pyridin-2-amine can be compared with other trifluoromethyl-containing compounds, such as:
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.
Fluazifop-butyl: An herbicide used in agriculture.
Trifluoromethylpyridine derivatives: Used in pharmaceuticals and agrochemicals.
What sets this compound apart is its unique combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-ethyl-3-(trifluoromethyl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-2-12-7-6(8(9,10)11)4-3-5-13-7/h3-5H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQZGLSMKWFKPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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